molecular formula C3H4S B158523 Methylthioacetylene CAS No. 10152-75-7

Methylthioacetylene

Cat. No.: B158523
CAS No.: 10152-75-7
M. Wt: 72.13 g/mol
InChI Key: UKRQTFFXHDKAMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methylthioacetylene can be synthesized through the reaction of sulfur-containing compounds with acetylene derivatives. One common method involves the reaction of thioacetic acid with acetylene in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, this compound is often produced by the reaction of sulfur dichloride with acetylene. This process involves the use of a catalyst, such as a transition metal complex, to enhance the reaction rate and yield. The reaction is carried out under controlled conditions to ensure the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methylthioacetylene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methylthioacetylene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of methylthioacetylene involves its ability to participate in various chemical reactions due to the presence of a triple bond and a sulfur atom. These structural features allow it to interact with a wide range of molecular targets, including enzymes and other proteins. The sulfur atom can form covalent bonds with nucleophilic sites on biomolecules, while the triple bond can undergo addition reactions with electrophiles .

Comparison with Similar Compounds

Uniqueness: Methylthioacetylene is unique due to its relatively small size and high reactivity, which makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds .

Properties

IUPAC Name

methylsulfanylethyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4S/c1-3-4-2/h1H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRQTFFXHDKAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143982
Record name Methylthioacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10152-75-7
Record name Methylthioacetylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010152757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylthioacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (methylsulfanyl)ethyne
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylthioacetylene
Reactant of Route 2
Reactant of Route 2
Methylthioacetylene
Reactant of Route 3
Methylthioacetylene
Reactant of Route 4
Methylthioacetylene
Reactant of Route 5
Methylthioacetylene
Reactant of Route 6
Methylthioacetylene
Customer
Q & A

Q1: What is the role of 1-tert-butyldimethylsilyl-2-methylthioacetylene in the synthesis of bicyclic compounds?

A1: 1-tert-butyldimethylsilyl-2-methylthioacetylene serves as a valuable building block in the synthesis of various bicyclic compounds. Research demonstrates its participation in [2+2] cycloaddition reactions with cycloalkenones in the presence of catalysts like titanium tetrachloride (TiCl4). [, ] This reaction forms bicyclo[n.2.0] compounds, which can be further transformed into diverse bicyclic structures. [, ]

Q2: How do different Lewis acid catalysts influence the rearrangement of bicyclo[n.2.0] compounds derived from 1-tert-butyldimethylsilyl-2-methylthioacetylene?

A2: The choice of Lewis acid catalyst significantly impacts the rearrangement pathway of bicyclo[n.2.0] compounds synthesized using 1-tert-butyldimethylsilyl-2-methylthioacetylene. For instance, employing ethylaluminum dichloride (EtAlCl2) as a catalyst facilitates the Cargill rearrangement, yielding bicyclo[n-1.2.1] compounds. [] Conversely, boron trifluoride diethyl etherate (BF3·OEt2) catalyzes the rearrangement of specific bicyclo[3.2.1]oct-6-en-8-ol derivatives (prepared from the [2+2] cycloadducts of 1-tert-butyldimethylsilyl-2-methylthioacetylene and 2-cyclohexenones) into either bicyclo[3.3.0]oct-3-en-2-one or 2-methylenebicyclo[3.3.0]oct-3-ene derivatives, with selectivity determined by the substituent at the C-1 position. []

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